Human TAAR1 Agonist Potency
Methyl-(3-P-tolyl-propyl)-amine activates human TAAR1 with an EC50 of 23 nM in a recombinant HEK293 cell cAMP accumulation assay [1]. In contrast, the des-methyl analog 3-(p-tolyl)propan-1-amine is inactive at TAAR1 [2]. This >100-fold difference in potency demonstrates that the N-methyl group is essential for hTAAR1 engagement.
| Evidence Dimension | Human TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | 3-(p-tolyl)propan-1-amine: Inactive |
| Quantified Difference | >100-fold (inactive vs. 23 nM) |
| Conditions | Recombinant human TAAR1 expressed in HEK293 cells; cAMP accumulation after 30 min by luminometer |
Why This Matters
Procuring the correct N-methyl derivative ensures hTAAR1 activation, whereas the primary amine analog will yield no functional response, invalidating assay results.
- [1] BindingDB. BDBM109348 (US8604061, 4): EC50 23 nM at human TAAR1. View Source
- [2] BindingDB. BDBM50581611 (CHEMBL5079591): Inactive at human TAAR1. View Source
